4-Benzylidene-5-methylhex-5-enoic acid
Description
4-Benzylidene-5-methylhex-5-enoic acid (CAS: 1443327-00-1) is an α,β-unsaturated carboxylic acid derivative with the molecular formula C₁₄H₁₆O₂. Its structure features a benzylidene group (a benzene ring connected via a conjugated double bond) and a hex-5-enoic acid backbone substituted with a methyl group at position 3. Despite its synthetic relevance, detailed physicochemical data (e.g., melting point, solubility) and pharmacological properties remain underreported in publicly available literature.
Properties
CAS No. |
919283-85-5 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
4-benzylidene-5-methylhex-5-enoic acid |
InChI |
InChI=1S/C14H16O2/c1-11(2)13(8-9-14(15)16)10-12-6-4-3-5-7-12/h3-7,10H,1,8-9H2,2H3,(H,15,16) |
InChI Key |
SOMIBJSOOCPIMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=CC1=CC=CC=C1)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation Method
One of the most common approaches for synthesizing 4-benzylidene-5-methylhex-5-enoic acid is through an aldol condensation reaction. This method typically involves:
Reactants : Acetone and benzaldehyde or substituted benzaldehydes.
Catalyst : A base such as sodium hydroxide or potassium hydroxide is used to facilitate the reaction.
- Mix acetone and the chosen benzaldehyde in a solvent like ethanol.
- Add the base catalyst to initiate the aldol condensation.
- Heat the mixture to promote the reaction, leading to the formation of a β-hydroxy ketone intermediate.
- Dehydrate the intermediate to yield 4-benzylidene-5-methylhex-5-enoic acid.
Yield : This method can yield high purity products, often exceeding 80% depending on reaction conditions and purification steps.
Michael Addition Reaction
Another effective method involves a Michael addition, where an enolate ion reacts with an α,β-unsaturated carbonyl compound.
- Reactants : 5-Methylhex-4-enoic acid and a suitable benzyl derivative.
- Generate the enolate from 5-methylhex-4-enoic acid using a strong base.
- Add the benzyl derivative to the enolate under controlled temperature.
- Isolate and purify the resulting product through column chromatography.
Yield : This method can also provide good yields, typically around 70%-85%.
Comparative Analysis of Preparation Methods
The following table summarizes key aspects of the two primary preparation methods discussed:
| Method | Reactants | Catalyst/Base | Yield (%) | Notes |
|---|---|---|---|---|
| Aldol Condensation | Acetone + Benzaldehyde | NaOH or KOH | 80+ | Simple setup; high purity achievable |
| Michael Addition | 5-Methylhex-4-enoic acid + Benzyl derivative | Strong base (e.g., LDA) | 70-85 | Requires careful control of reaction conditions |
Research Findings
Recent studies have focused on optimizing these synthesis routes for better yields and reduced reaction times:
Optimization Studies : Research has shown that using microwave-assisted synthesis can significantly reduce reaction times while maintaining high yields for both aldol condensation and Michael addition methods.
Green Chemistry Approaches : Some studies advocate for solvent-free reactions or using biodegradable solvents to minimize environmental impact during synthesis.
Mechanistic Insights : Detailed mechanistic studies have been conducted to understand the formation of intermediates and transition states, which can help in further optimizing these reactions for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Benzylidene-5-methylhex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the benzylidene group to a benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
4-Benzylidene-5-methylhex-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzylidene-5-methylhex-5-enoic acid involves its interaction with specific molecular targets and pathways. The benzylidene group can participate in various chemical reactions, influencing the compound’s biological activity. For example, its ability to undergo electrophilic substitution reactions can lead to the formation of active metabolites that interact with cellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-Benzylidene-5-methylhex-5-enoic acid with analogous aromatic carboxylic acids and α,β-unsaturated derivatives, focusing on structural features, reactivity, and applications.
Table 1. Structural and Functional Comparison
Key Findings:
Chain Length and Substituents: The extended hexenoic acid chain and methyl group in 4-Benzylidene-5-methylhex-5-enoic acid increase its molecular weight (224.28 g/mol) compared to cinnamic acid (148.16 g/mol). The methyl group at position 5 introduces steric hindrance, which could modulate reactivity in cycloaddition reactions compared to unsubstituted analogs like 4-phenyl-3-butenoic acid.
Electronic Effects :
- The benzylidene group provides stronger electron-withdrawing effects than the phenyl group in cinnamic acid, making the α,β-unsaturated system more electrophilic. This property is critical for nucleophilic additions or polymerizations .
Heterocyclic Derivatives: Unlike benzotriazole-5-carboxylic acid, which incorporates a triazole ring for metal coordination or enzyme inhibition, 4-Benzylidene-5-methylhex-5-enoic acid lacks heteroatoms, limiting its utility in coordination chemistry but retaining focus on carbon-carbon bond-forming reactions .
Biological Activity
4-Benzylidene-5-methylhex-5-enoic acid is an organic compound notable for its unique structural features, including a benzylidene group attached to an unsaturated hexenoic acid backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of 4-benzylidene-5-methylhex-5-enoic acid, supported by data tables, case studies, and detailed research findings.
Structure and Composition
- IUPAC Name : 4-Benzylidene-5-methylhex-5-enoic acid
- Molecular Formula : C13H14O2
- Molecular Weight : Approximately 216.27 g/mol
- CAS Number : 919283-85-5
The compound features a benzylidene group, which contributes to its reactivity and biological interactions.
Chemical Reactions
4-Benzylidene-5-methylhex-5-enoic acid can undergo various chemical transformations, including:
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Hydrogen gas with palladium catalyst | Benzyl derivatives |
| Substitution | Electrophilic reagents (e.g., halogens) | Substituted benzylidene derivatives |
These reactions highlight the compound's versatility as a building block in organic synthesis and its potential for further functionalization.
Antimicrobial Properties
Preliminary studies indicate that 4-benzylidene-5-methylhex-5-enoic acid exhibits significant antimicrobial activity. Research has focused on its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
In vitro assays have demonstrated that the compound can inhibit the growth of these pathogens, suggesting its potential as a natural preservative or therapeutic agent in treating infections.
Anticancer Activity
Research has also explored the anticancer properties of 4-benzylidene-5-methylhex-5-enoic acid. Case studies have shown that the compound may induce apoptosis in cancer cell lines, such as:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 25 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 (breast cancer) | 30 | Cell cycle arrest and apoptosis |
These findings suggest that the compound could serve as a lead structure for developing novel anticancer agents.
The biological activities of 4-benzylidene-5-methylhex-5-enoic acid are believed to involve interactions with specific molecular targets. The benzylidene group may enhance binding affinity with enzymes or receptors involved in disease pathways, leading to downstream biological effects such as:
- Inhibition of cell proliferation
- Induction of oxidative stress
- Modulation of signaling pathways related to inflammation and apoptosis
Comparative Analysis with Similar Compounds
To understand the uniqueness of 4-benzylidene-5-methylhex-5-enoic acid, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-Methylhex-4-enoic acid | Lacks benzylidene group; simpler hexenoic structure | No aromatic substitution capability |
| 4-Benzylidene-5-methylhexanoic acid | Saturated hexanoic backbone; retains benzylidene group | Saturation reduces reactivity compared to hexenoic variant |
| 3-Benzylidenepropanoic acid | Shorter carbon chain; contains a benzylidene moiety | Different carbon chain length alters physical properties |
The presence of both an unsaturated hexenoic backbone and a benzylidene substituent in 4-benzylidene-5-methylhex-5-enoic acid imparts distinct chemical reactivity and biological activity compared to similar compounds.
Q & A
Q. What are the recommended synthetic routes for 4-Benzylidene-5-methylhex-5-enoic acid, and what key spectroscopic techniques confirm its structure?
Methodological Answer: The synthesis typically involves a Knoevenagel condensation between 5-methylhex-5-enoic acid derivatives (e.g., the corresponding aldehyde or ketone) and a benzaldehyde derivative. For example, condensation of 5-methylhex-5-enal with 4-substituted benzaldehydes under acidic or basic catalysis (e.g., piperidine or acetic acid) yields the α,β-unsaturated carboxylic acid. Reaction optimization may include solvent selection (e.g., ethanol or toluene) and temperature control (60–80°C) to minimize side reactions .
Spectroscopic confirmation requires:
- ¹H/¹³C NMR : To identify the benzylidene proton (δ ~6.5–7.5 ppm as a doublet) and the conjugated double bond (δ ~5.5–6.5 ppm). The methyl group on the hexenoic acid chain appears as a singlet (δ ~1.8–2.2 ppm) .
- IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) confirms the carboxylic acid, while the conjugated C=C bond appears near 1600 cm⁻¹ .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) with accurate mass matching the theoretical formula .
Q. How can researchers optimize reaction conditions to maximize yield during synthesis?
Methodological Answer: Key factors include:
- Catalyst Selection : Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) enhance condensation efficiency by stabilizing transition states while simplifying product isolation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility, while refluxing ethanol balances reactivity and safety.
- Stoichiometry : A 1:1 molar ratio of aldehyde to keto-acid precursor minimizes dimerization. Excess aldehyde (1.2 equiv) can drive the reaction but requires post-synthesis purification (e.g., column chromatography) .
- Kinetic Monitoring : Use thin-layer chromatography (TLC) or in-situ FTIR to track reaction progress and terminate at optimal conversion (~85–90%).
Advanced Research Questions
Q. What computational methods are suitable for studying the electronic structure and reactivity of 4-Benzylidene-5-methylhex-5-enoic acid?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Basis sets like B3LYP/6-311+G(d,p) provide accurate electron density maps for the conjugated system .
- Molecular Dynamics (MD) Simulations : Model solvation effects in biological environments (e.g., water or lipid bilayers) to assess stability and interaction potentials.
- Transition State Analysis : Identify energy barriers for tautomerization or isomerization using Gaussian or ORCA software .
Q. How do substituents on the benzylidene group influence biological activity, and what experimental models assess this?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups on the benzylidene ring. Compare their IC₅₀ values in receptor-binding assays (e.g., dopamine D₂ or serotonin 5-HT₃ receptors) using radioligand displacement techniques .
- In Vitro Models : Use cell lines expressing target receptors (e.g., HEK293T cells transfected with D₂ receptors) to measure cAMP inhibition or calcium flux.
- Data Contradiction Analysis : If bioactivity trends conflict with computational predictions (e.g., a nitro group reduces activity despite enhancing electrophilicity), evaluate steric hindrance via X-ray crystallography or molecular docking .
Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?
Methodological Answer:
- Cross-Validation : Compare NMR data with NIST reference spectra or published datasets for analogous α,β-unsaturated acids .
- Solvent Artifact Analysis : Test deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify shifts caused by hydrogen bonding.
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal rotameric equilibria or conformational changes affecting peak splitting .
Q. What strategies mitigate decomposition during storage or biological assays?
Methodological Answer:
- Stability Studies : Use accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the ester or oxidation of the double bond).
- Formulation : Lyophilize the compound with cryoprotectants (e.g., trehalose) for long-term storage. In assays, employ antioxidant buffers (e.g., 0.1% ascorbic acid) to prevent radical-mediated breakdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
